

# Unveiling the Glow: A Technical Guide to SYBR Green II Fluorescence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of **SYBR Green II**, a highly sensitive fluorescent stain pivotal for the detection of RNA and single-stranded DNA (ssDNA). From its fundamental chemical properties to detailed experimental protocols, this document provides a comprehensive resource for leveraging **SYBR Green II** in your research endeavors.

## Core Principles of SYBR Green II Fluorescence

**SYBR Green II** is an asymmetrical cyanine dye renowned for its remarkable sensitivity in detecting nucleic acids, particularly RNA, in electrophoretic gels.<sup>[1][2]</sup> Its mechanism of fluorescence relies on the significant enhancement of its quantum yield upon binding to nucleic acids.<sup>[1][3]</sup> In its unbound state, the dye exhibits minimal intrinsic fluorescence.<sup>[1]</sup> However, when it intercalates into the nucleic acid structure, its fluorescence intensity increases dramatically. This property results in a high signal-to-noise ratio, enabling the detection of minute quantities of RNA and ssDNA with negligible background fluorescence.

A key characteristic of **SYBR Green II** is its higher fluorescence quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (dsDNA) (approximately 0.36). This preference, while not exclusive, makes it an exceptionally sensitive tool for RNA analysis. The fluorescence of the **SYBR Green II**-RNA complex is over seven times greater than that of the RNA-ethidium bromide complex.

The spectral properties of **SYBR Green II** are well-defined, with a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm. The fluorescence emission is centered at about 520 nm. These characteristics make it compatible with a wide array of common laboratory instruments, including UV transilluminators, blue-light transilluminators, and laser-based gel scanners.

## Quantitative Data Summary

For ease of comparison, the key quantitative parameters of **SYBR Green II** are summarized in the tables below.

Table 1: Spectral Properties of **SYBR Green II**

Property	Wavelength (nm)
Primary Excitation Maximum	497
Secondary Excitation Maximum	254
Emission Maximum	520

Table 2: Quantum Yield of **SYBR Green II**

Nucleic Acid Target	Quantum Yield
RNA	~0.54
Double-stranded DNA (dsDNA)	~0.36
In comparison: Ethidium Bromide (RNA)	~0.07

Table 3: Detection Limits of **SYBR Green II** in Gels

Illumination Source	Nucleic Acid Type	Detection Limit per Band
254 nm epi-illumination	RNA or ssDNA	100 pg
300 nm transillumination	RNA	500 pg
254 nm epi-illumination (denaturing gels)	RNA	1.0 ng
300 nm transillumination (denaturing gels)	RNA	4.0 ng
In comparison: Ethidium Bromide (300 nm)	Single-stranded nucleic acid	~1.5 ng

## Experimental Protocols

Detailed methodologies for common applications of **SYBR Green II** are provided below.

### Post-Staining of RNA in Electrophoresis Gels

This is the recommended method for achieving the highest sensitivity.

Materials:

- **SYBR Green II** RNA Gel Stain (10,000X concentrate in DMSO)
- Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
- Staining container (polypropylene is recommended as the dye may adsorb to glass)
- Orbital shaker (optional, for gentle agitation)

Protocol:

- Perform Electrophoresis: Run RNA samples on a denaturing (e.g., agarose/formaldehyde or polyacrylamide/urea) or non-denaturing gel according to standard protocols.
- Prepare Staining Solution:

- For non-denaturing and polyacrylamide/urea gels, dilute the **SYBR Green II** stock solution 1:10,000 in electrophoresis buffer.
- For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
- Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as the dye is pH-sensitive.
- Stain the Gel:
  - Place the gel in the staining container and add enough staining solution to completely submerge the gel.
  - Protect the container from light by covering it with aluminum foil or placing it in the dark.
  - Agitate the gel gently on an orbital shaker for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels. Staining time may vary depending on gel thickness and composition.
- Destaining (Not Required): No destaining step is necessary due to the low intrinsic fluorescence of the unbound dye.
- Visualize and Photograph:
  - Illuminate the stained gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.
  - Photograph the gel using a SYBR Green gel stain photographic filter. Do not use orange-red filters intended for ethidium bromide.

## Pre-Staining of RNA in Agarose Gels

This method offers convenience but may result in slightly lower sensitivity compared to post-staining.

Materials:

- **SYBR Green II** RNA Gel Stain (10,000X concentrate in DMSO)

- Agarose
- Electrophoresis buffer

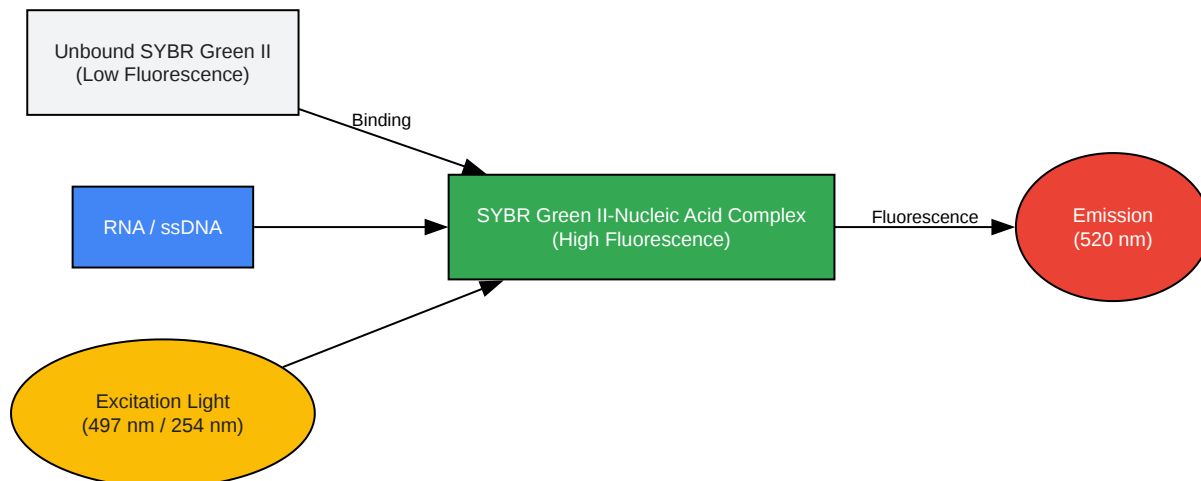
Protocol:

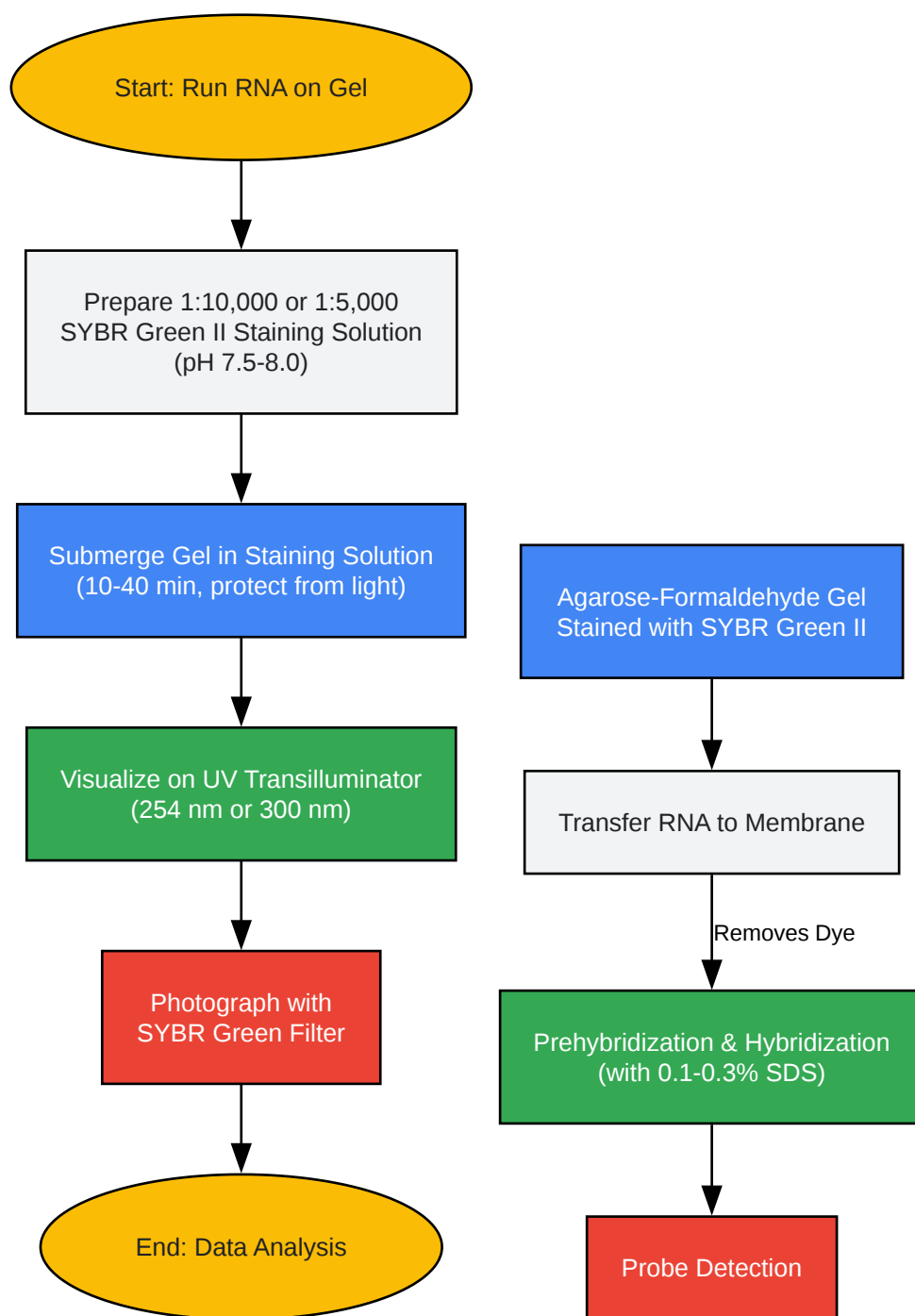
- Prepare Agarose Solution: Prepare molten agarose gel solution as per your standard protocol.
- Add **SYBR Green II**: Cool the molten agarose to approximately 60-70°C. Add **SYBR Green II** stock solution to a final dilution of 1:10,000 and mix thoroughly.
- Cast and Run the Gel: Pour the gel and allow it to solidify. Load your samples and run the electrophoresis using your standard protocol.
- Visualize: View the gel directly on a UV transilluminator.

Note: The pre-casting protocol is generally not recommended for polyacrylamide gels.

## Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving **SYBR Green II**.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. takara.co.kr [takara.co.kr]
- 2. SYBR Green II RNA gel stain 10,000× DMSO 172827-25-7 [sigmaaldrich.com]
- 3. Buy SYBR Green II [smolecule.com]
- To cite this document: BenchChem. [Unveiling the Glow: A Technical Guide to SYBR Green II Fluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393867#understanding-sybr-green-ii-fluorescence]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)